molecular formula C14H16N2OS B4795542 N-(5-methyl-1,3-thiazol-2-yl)-4-phenylbutanamide

N-(5-methyl-1,3-thiazol-2-yl)-4-phenylbutanamide

Cat. No. B4795542
M. Wt: 260.36 g/mol
InChI Key: LQAAKLUYHWDQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3-thiazol-2-yl)-4-phenylbutanamide, also known as MTIP, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazole family and has a molecular weight of 269.38 g/mol. MTIP has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-4-phenylbutanamide is not fully understood. However, it has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of inflammatory responses, and its inhibition by this compound leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. This compound has also been found to have anti-tumor effects, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-methyl-1,3-thiazol-2-yl)-4-phenylbutanamide in lab experiments is that it has been extensively studied and its effects are well-documented. This makes it easier to design experiments and interpret results. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on N-(5-methyl-1,3-thiazol-2-yl)-4-phenylbutanamide. One direction is to investigate its potential as a treatment for chronic pain and inflammatory diseases. Another direction is to investigate its potential as a treatment for cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. This compound has also been found to have anti-tumor effects, making it a potential candidate for the treatment of cancer.

properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-11-10-15-14(18-11)16-13(17)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAAKLUYHWDQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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